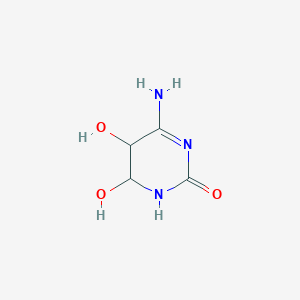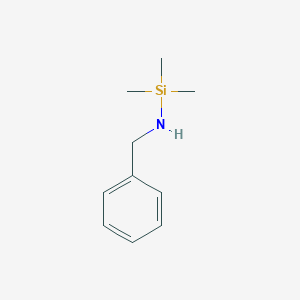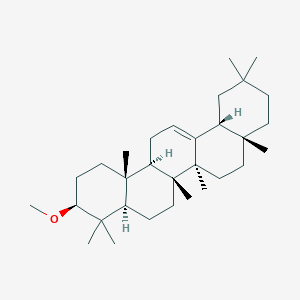
Isosawamilletin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isosawamilletin is a flavonoid compound that has recently gained attention due to its potential health benefits. It is found in various plants, including sorghum, and has been studied for its antioxidant and anti-inflammatory properties. In
Mecanismo De Acción
Isosawamilletin exerts its effects through various mechanisms, including the inhibition of oxidative stress and inflammation. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxifying enzymes. Isosawamilletin also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
Isosawamilletin has been shown to have various biochemical and physiological effects. It has antioxidant and anti-inflammatory effects, which can help prevent various diseases, including cancer and cardiovascular disease. Isosawamilletin also has neuroprotective effects, protecting against oxidative stress-induced neuronal damage. It has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using isosawamilletin in lab experiments include its availability and relatively low cost compared to other flavonoid compounds. Isosawamilletin has also been shown to have low toxicity, making it a safe compound to use in experiments. However, the limitations of using isosawamilletin include its low solubility in water, which can make it difficult to dissolve in cell culture media.
Direcciones Futuras
There are various future directions for the study of isosawamilletin. Further research is needed to determine the optimal dosage and treatment duration for isosawamilletin in various diseases. The development of novel delivery systems for isosawamilletin could also improve its solubility and bioavailability. Additionally, the study of isosawamilletin in combination with other compounds could provide synergistic effects and improve its therapeutic potential.
Conclusion:
In conclusion, isosawamilletin is a flavonoid compound that has potential health benefits, including antioxidant and anti-inflammatory effects. It has been studied for its anti-cancer properties and neuroprotective effects. Isosawamilletin can be synthesized from luteolin and has been studied in vitro and in vivo. Further research is needed to determine its optimal dosage and treatment duration, as well as its potential in combination with other compounds.
Métodos De Síntesis
Isosawamilletin can be synthesized from luteolin, a flavonoid compound found in various plants. The synthesis method involves the conversion of luteolin to isosawamilletin using a series of chemical reactions, including methylation and demethylation. The purity of the synthesized compound can be analyzed using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Isosawamilletin has been studied for its potential health benefits, including antioxidant and anti-inflammatory effects. It has also been shown to have anti-cancer properties, inhibiting the growth of various cancer cells. Isosawamilletin has been studied in vitro and in vivo, with promising results.
Propiedades
Número CAS |
14021-26-2 |
|---|---|
Nombre del producto |
Isosawamilletin |
Fórmula molecular |
C31H52O |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene |
InChI |
InChI=1S/C31H52O/c1-26(2)16-17-28(5)18-19-30(7)21(22(28)20-26)10-11-24-29(6)14-13-25(32-9)27(3,4)23(29)12-15-31(24,30)8/h10,22-25H,11-20H2,1-9H3/t22-,23-,24+,25-,28+,29-,30+,31+/m0/s1 |
Clave InChI |
LUKYDMFJBKBKJG-MLTFVASFSA-N |
SMILES isomérico |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)[C@@H]1CC(CC2)(C)C)C |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1)C)C)C |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



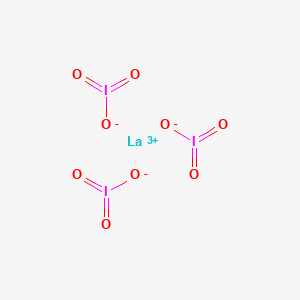
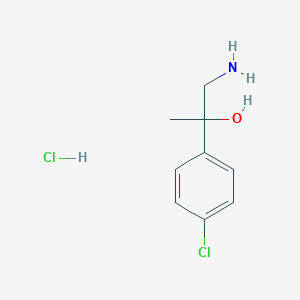
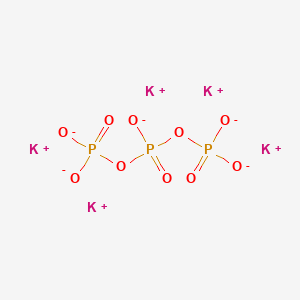
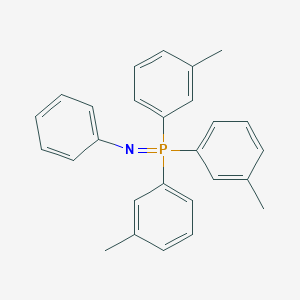
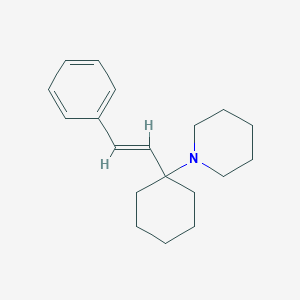
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)
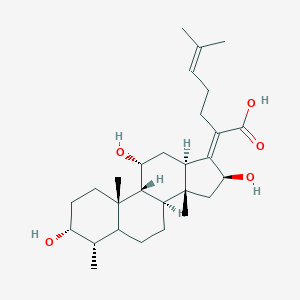
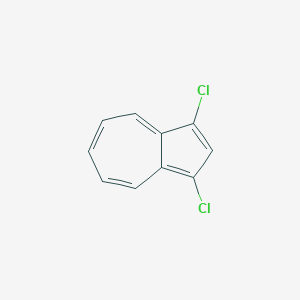
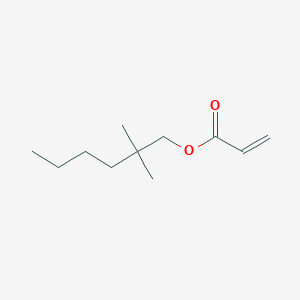
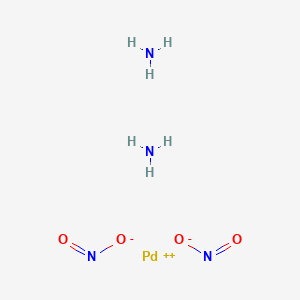
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
